MMP Isoform Selectivity Profiling: UK-370106 Versus Broad-Spectrum MMP Inhibitors
UK-370106 demonstrates profound selectivity for MMP-3 (IC₅₀ = 23 nM) and MMP-12 (IC₅₀ = 42 nM) compared to other MMP isoforms, with >1200-fold lower potency against MMP-1, MMP-2, MMP-9, and MMP-14, and approximately 100-fold lower potency against MMP-13 and MMP-8 [1]. Full inhibitory potencies across eight MMP isoforms were: MMP-3 (0.023 μM), MMP-12 (0.042 μM), MMP-8 (1.75 μM), MMP-13 (2.3 μM), MMP-7 (5.8 μM), MMP-9 (30.4 μM), MMP-2 (34.2 μM), and MMP-14 (66.9 μM) [1]. In contrast, broad-spectrum MMP inhibitors like marimastat exhibit nanomolar potency against MMP-1, MMP-2, MMP-7, MMP-9, and MMP-14, lacking this isoform discrimination [2]. The compound was inactive (IC₅₀ > 100 μM) against the related zinc metalloproteases PCP and TACE, further confirming target specificity [1].
| Evidence Dimension | MMP isoform selectivity (IC₅₀ values) |
|---|---|
| Target Compound Data | MMP-3: 23 nM; MMP-12: 42 nM; MMP-8: 1,750 nM; MMP-13: 2,300 nM; MMP-7: 5,800 nM; MMP-9: 30,400 nM; MMP-2: 34,200 nM; MMP-14: 66,900 nM |
| Comparator Or Baseline | Broad-spectrum MMP inhibitors (e.g., marimastat: IC₅₀ values of 3-20 nM against MMP-1, -2, -7, -9, -14) |
| Quantified Difference | >1200-fold selectivity over MMP-1, -2, -9, -14; ~100-fold selectivity over MMP-13 and -8; inactive (>100 μM) against PCP and TACE |
| Conditions | In vitro enzymatic assays using recombinant human MMP catalytic domains; IC₅₀ determined from dose-response curves |
Why This Matters
This quantitative selectivity data enables researchers to attribute observed biological effects specifically to MMP-3 or MMP-12 inhibition rather than confounding off-target MMP activity, a critical requirement for target validation studies and mechanistic investigations that broad-spectrum inhibitors cannot fulfill.
- [1] Fray MJ, Dickinson RP, Huggins JP, Occleston NL. A potent, selective inhibitor of matrix metalloproteinase-3 for the topical treatment of chronic dermal ulcers. J Med Chem. 2003;46(16):3514-25. View Source
- [2] Wojtowicz-Praga S, Torri J, Johnson M, et al. Phase I trial of Marimastat, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer. J Clin Oncol. 1998;16(6):2150-6. View Source
